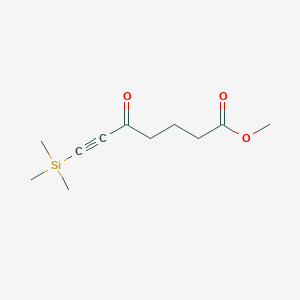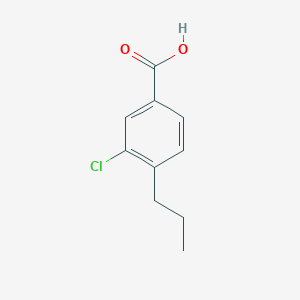
(6-Bromohexyl)diethylamine hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-Bromohexyl)diethylamine hydrobromide is an organic compound with the molecular formula C10H23Br2N. It is a derivative of hexylamine, where the hexyl chain is substituted with a bromo group at the sixth position and diethylamine at the terminal nitrogen. This compound is commonly used in organic synthesis and has various applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-Bromohexyl)diethylamine hydrobromide typically involves the reaction of 6-bromohexanol with diethylamine in the presence of a suitable base. The reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified by recrystallization or distillation.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
化学反応の分析
Types of Reactions
(6-Bromohexyl)diethylamine hydrobromide undergoes various types of chemical reactions, including:
Nucleophilic substitution: The bromo group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the bromo group to a hydrogen atom, yielding the corresponding hexylamine derivative.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common methods.
Major Products Formed
Nucleophilic substitution: Products include azidohexylamine, thiocyanatohexylamine, and methoxyhexylamine.
Oxidation: Products include hexanoic acid and hexanal.
Reduction: The major product is hexylamine.
科学的研究の応用
(6-Bromohexyl)diethylamine hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. It is also employed in the preparation of various polymers and catalysts.
Biology: The compound is used in the modification of biomolecules and the study of enzyme mechanisms.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of (6-Bromohexyl)diethylamine hydrobromide involves its interaction with various molecular targets. The bromo group can act as a leaving group in nucleophilic substitution reactions, allowing the compound to modify other molecules. The diethylamine moiety can interact with biological receptors or enzymes, potentially altering their activity. The exact pathways and targets depend on the specific application and the nature of the interacting molecules.
類似化合物との比較
Similar Compounds
6-Bromohexylamine hydrobromide: Similar structure but lacks the diethylamine group.
Diethylamine hydrobromide: Contains the diethylamine moiety but lacks the hexyl chain and bromo group.
Hexylamine: Lacks both the bromo and diethylamine groups.
Uniqueness
(6-Bromohexyl)diethylamine hydrobromide is unique due to the presence of both the bromo and diethylamine groups. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound in organic synthesis and scientific research.
特性
CAS番号 |
64993-14-2 |
|---|---|
分子式 |
C10H23Br2N |
分子量 |
317.10 g/mol |
IUPAC名 |
6-bromo-N,N-diethylhexan-1-amine;hydrobromide |
InChI |
InChI=1S/C10H22BrN.BrH/c1-3-12(4-2)10-8-6-5-7-9-11;/h3-10H2,1-2H3;1H |
InChIキー |
PEEFONXCSVHYIJ-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CCCCCCBr.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


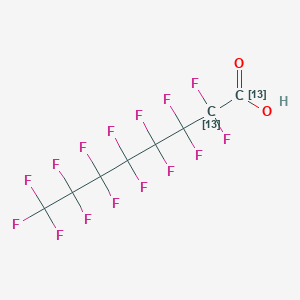

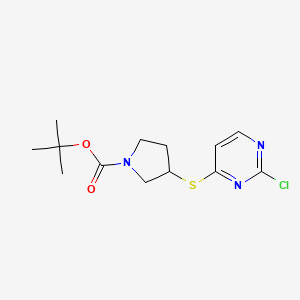
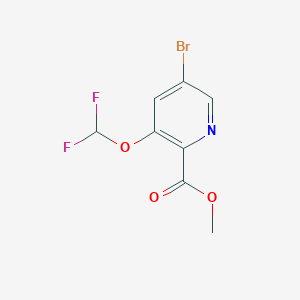
![2-(7-(Chloromethyl)-2-azaspiro[4.4]nonan-2-yl)acetic acid](/img/structure/B13972437.png)

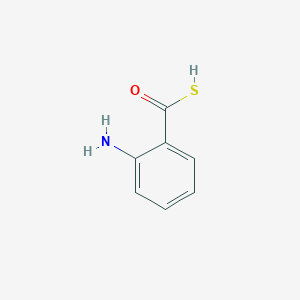
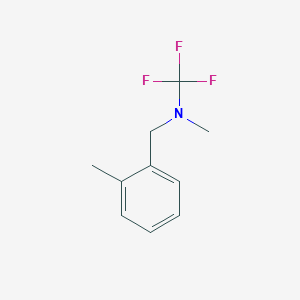

![1-Oxaspiro[2.3]hexane-2-methanol](/img/structure/B13972472.png)
